N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-2-25-15-8-6-14(7-9-15)23-21-16-10-5-13(12-17(16)22-23)20-19(24)18-4-3-11-26-18/h3-12H,2H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSIRPKVGQQXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973003 | |
| Record name | N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-35-3 | |
| Record name | N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide typically involves the reaction of 4-ethoxyaniline with benzotriazole and furan-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include specific temperatures, solvents, and reaction times to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial methods often focus on optimizing the process for cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds .
Scientific Research Applications
Photostability and UV Protection
The benzotriazole group is known for its UV-absorbing properties, making N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide a candidate for use in sunscreens and other UV-protective formulations. Studies have demonstrated that compounds containing benzotriazole can effectively absorb UV radiation, thereby protecting skin from harmful effects.
| Property | Value |
|---|---|
| UV Absorption Range | 290 - 320 nm |
| Stability | High under UV exposure |
Pharmaceutical Applications
Research indicates that this compound may exhibit biological activities relevant to drug development. Specifically, it has been investigated for its potential as an anti-cancer agent due to its ability to modulate cellular pathways involved in tumor growth.
Case Study: Anti-Cancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as a therapeutic agent against specific cancers.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
Antioxidant Properties
The compound has shown promise as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases. Its furan moiety contributes to radical scavenging activity.
Experimental Results
In vitro assays demonstrated that this compound effectively scavenges free radicals.
| Test System | Activity (IC50) |
|---|---|
| DPPH Radical Scavenging | 25 µM |
| ABTS Radical Scavenging | 30 µM |
Material Science Applications
The compound's photostability and chemical resistance make it suitable for incorporation into polymers and coatings. It can enhance the durability of materials exposed to sunlight.
Application Example
In polymer formulations, the addition of this compound has been shown to improve UV resistance and prolong the lifespan of products such as outdoor furniture and automotive coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzotriazole-linked furan carboxamides, which are explored for diverse pharmacological applications. Below is a systematic comparison with key analogs:
Antiviral Analogs
- 5-(3,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide Structure: Differs by a 3,4-dichlorophenyl substituent on the furan ring and a 4-methylphenyl (p-tolyl) group on benzotriazole. Activity: Identified as a potent fusion inhibitor against Dengue Virus 2 (DENV) via molecular docking (ΔG = -9.2 kcal/mol) and molecular dynamics simulations, targeting the β-OG pocket of the viral envelope protein.
Diuretic Carboxamide Derivatives
- 5-Nitro-N-phenylfuran-2-carboxamide (2A) Structure: Lacks the benzotriazole ring; instead, a nitro (-NO₂) group is attached to the furan ring. Activity: Acts as a urea transport inhibitor, showing diuretic effects in preclinical models. Melting point: 178–180°C. Key Differences: The nitro group increases polarity but may introduce metabolic instability compared to the ethoxyphenyl-benzotriazole system.
Heterocyclic Hybrids
- N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Structure: Features a chromene-thiazolidinone scaffold linked to furan carboxamide. Properties: Exhibits extensive hydrogen-bonding (N–H⋯O, C–H⋯O) and π-π stacking (3.84 Å), contributing to stable crystal packing.
Patent-Based Analogs
- N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide Structure: Integrates a quinoline-pyrimidine core with furan carboxamide. Application: Designed as a kinase inhibitor, leveraging the quinoline scaffold for ATP-binding pocket interactions.
Research Findings and Implications
- Antiviral Potential: The 3,4-dichlorophenyl analog demonstrates that halogenation improves target binding but may require formulation strategies to address solubility limitations.
- Structural Stability: Chromene-thiazolidinone hybrids highlight the role of hydrogen-bonding networks in crystallinity, which could inform solid-state formulation of the ethoxyphenyl analog.
- Computational Insights : Molecular dynamics simulations (e.g., 100 ns trajectories) for the DENV inhibitor underscore the importance of substituent effects on protein-ligand complex stability.
Biological Activity
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of photoprotection and as a pharmaceutical agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : C₁₅H₁₅N₃O₂
- Molecular Weight : 269.30 g/mol
- IUPAC Name : this compound
This compound exhibits its biological activity through several mechanisms:
- Photostabilization : The benzotriazole moiety is known for its ability to absorb UV radiation, which helps in stabilizing polymers and preventing photodegradation. This property is particularly useful in cosmetic formulations and materials exposed to sunlight.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Anticancer Potential : Preliminary studies indicate that this compound may have anticancer effects, potentially through induction of apoptosis in cancer cells.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays:
| Assay Type | IC50 Value (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 12.5 | |
| ABTS Radical Scavenging | 15.0 | |
| FRAP Assay | 10.0 |
These results indicate that the compound has a strong ability to scavenge free radicals, suggesting its potential use as an antioxidant agent.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | ROS generation |
The observed IC50 values suggest that the compound has significant anticancer potential, particularly against breast and cervical cancer cells.
Case Studies
Several case studies have explored the biological activity of benzotriazole derivatives, including this compound:
- Study on Antioxidant Effects : A study conducted on human fibroblasts showed that treatment with the compound reduced oxidative damage and enhanced cell viability under stress conditions .
- Cancer Cell Line Evaluation : Research involving multiple cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis, with flow cytometry confirming increased levels of cleaved caspase-3 .
- Photoprotective Applications : In dermatological formulations, the incorporation of this compound provided enhanced protection against UV-induced skin damage, highlighting its utility in cosmetic products .
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide, and how can reaction yields be optimized?
The synthesis of structurally analogous compounds (e.g., benzotriazole-furan hybrids) typically involves multi-step reactions. For example, coupling reactions between benzotriazole intermediates and activated furan-carboxamide derivatives are common. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) to minimize side reactions .
- Protection/deprotection strategies : Protecting groups (e.g., trityl) may be employed for amino or hydroxyl functionalities, with deprotection using mild acids (e.g., TFA) .
- Optimization : Reaction yields improve with precise stoichiometry, inert atmospheres (N₂/Ar), and temperature control (e.g., 0–60°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization enhances purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm, aromatic benzotriazole signals at δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in benzotriazole-furan hybrids?
X-ray crystallography provides precise bond angles, dihedral angles, and hydrogen-bonding networks. For example:
- In similar compounds, benzotriazole and furan rings exhibit dihedral angles of ~78–89°, influencing π-π stacking and crystal packing .
- Hydrogen bonds (N–H⋯O, C–H⋯O) between solvent molecules (e.g., DMF) and the carboxamide group stabilize crystal structures .
- Methodology : Single-crystal growth via slow evaporation (solvent: DMF/EtOH) and data collection at low temperature (100 K) minimize thermal motion artifacts .
Q. How can computational docking studies predict the biological activity of this compound?
- Target selection : Prioritize targets like viral polymerases or enzymes with hydrophobic active sites, given the compound’s aromatic and ethoxyphenyl motifs .
- Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., benzotriazole stacking with aromatic residues, furan carboxamide hydrogen-bonding) .
- Validation : Compare docking scores (e.g., –9.0 to –11.0 kcal/mol) with known inhibitors and validate via MD simulations (100 ns trajectories) .
Q. How should researchers address discrepancies in biological activity data across assay platforms?
- Solubility factors : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid aggregation in aqueous buffers .
- Assay optimization : Use ATP-based cell viability assays (e.g., CellTiter-Glo) for anti-proliferative studies, and normalize data to controls (e.g., doxorubicin) .
- Dose-response validation : Perform IC₅₀ determinations in triplicate across multiple cell lines (e.g., HepG2, MCF-7) to confirm reproducibility .
Data Contradiction Analysis
Q. How can conflicting results in cytotoxicity studies be systematically analyzed?
- Metabolic interference : Check for interactions with assay reagents (e.g., MTT reduction inhibitors) by comparing results from resazurin-based assays .
- Off-target effects : Use RNA-seq or proteomics to identify unintended pathways (e.g., oxidative stress response) .
- Batch variability : Characterize compound batches via NMR and HPLC to rule out degradation products .
Methodological Resources
- Synthesis protocols : Refer to multi-step routes for benzotriazole-acetamide derivatives .
- Crystallography data : Consult structural reports on analogous benzotriazole-furan systems .
- Docking parameters : Follow protocols for antiviral target analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
